molecular formula C23H29N3O2 B4137408 N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide

N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide

Cat. No. B4137408
M. Wt: 379.5 g/mol
InChI Key: RCRISMWMBXHKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide, commonly known as MPA, is a synthetic compound that has been widely used in scientific research. MPA belongs to the class of piperazine derivatives and is known for its potent pharmacological activities.

Mechanism of Action

The exact mechanism of action of MPA is not fully understood. However, it has been reported to act as a potent inhibitor of the enzyme phosphodiesterase-4 (PDE4). PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, MPA increases the levels of cAMP, which in turn leads to the activation of various signaling pathways involved in the regulation of inflammation, cell proliferation, and cell survival.
Biochemical and Physiological Effects:
MPA has been shown to exert a wide range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. MPA has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, MPA has been reported to have analgesic effects in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

The advantages of using MPA in lab experiments include its potent pharmacological activities and its ability to selectively inhibit PDE4. However, the limitations of using MPA include its low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, MPA has been reported to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on MPA. One potential direction is to investigate the role of MPA in the regulation of immune responses and inflammation in various disease models. Another direction is to investigate the potential of MPA as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of MPA and its potential off-target effects on other enzymes.

Scientific Research Applications

MPA has been extensively used in scientific research due to its potent pharmacological activities. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. MPA has also been reported to have anxiolytic and antidepressant-like effects in animal models. Additionally, MPA has been used as a tool compound to investigate the role of various receptors and enzymes in biological systems.

properties

IUPAC Name

N-methyl-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-18-8-10-20(11-9-18)17-26-15-13-24-23(28)21(26)16-22(27)25(2)14-12-19-6-4-3-5-7-19/h3-11,21H,12-17H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRISMWMBXHKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)N(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide
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N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide
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N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide
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N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide
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N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide
Reactant of Route 6
N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide

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